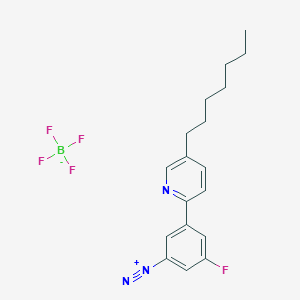
C18H21BF5N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C18H21BF5N3 is a chemical compound that is commonly referred to as Methylene Blue. It is a heterocyclic aromatic chemical compound that is widely used in scientific research. Methylene Blue was first synthesized in 1876 by Heinrich Caro and has since been used in various applications such as staining biological tissues, treating methemoglobinemia, and as an antimalarial drug. In
作用机制
Methylene Blue works by inhibiting the activity of enzymes such as monoamine oxidase and nitric oxide synthase. It also acts as an electron carrier in the mitochondrial respiratory chain, which helps to increase cellular respiration. Methylene Blue has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have various biochemical and physiological effects. It has been shown to increase mitochondrial respiration, which can help to improve cellular energy production. Methylene Blue has also been shown to have neuroprotective effects, which can help to protect the brain from damage caused by oxidative stress. Additionally, Methylene Blue has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
Methylene Blue has several advantages when used in lab experiments. It is a relatively inexpensive chemical compound that is readily available. It is also stable under normal laboratory conditions and has a long shelf life. However, Methylene Blue has some limitations. It can be toxic at high concentrations, and its staining properties can interfere with certain assays.
未来方向
There are several future directions for the use of Methylene Blue in scientific research. One area of interest is the potential use of Methylene Blue as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Methylene Blue has been shown to have neuroprotective effects, and further research is needed to explore its potential use in treating these diseases. Another area of interest is the use of Methylene Blue in cancer research. Methylene Blue has been shown to have antitumor properties, and further research is needed to explore its potential use in cancer treatment.
Conclusion:
In conclusion, Methylene Blue is a widely used chemical compound in scientific research. Its synthesis method has been well documented, and it has a wide range of applications. Methylene Blue works by inhibiting enzymes, acting as an electron carrier, and having antioxidant properties. It has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of Methylene Blue involves the reaction of N,N-dimethylaniline with benzaldehyde in the presence of hydrochloric acid. The resulting product is then oxidized using sodium nitrite and hydrochloric acid to form Methylene Blue. This synthesis method has been used for over a century and has been well documented in scientific literature.
科学研究应用
Methylene Blue has a wide range of scientific research applications. It is commonly used as a biological stain to visualize various biological structures such as DNA, RNA, and proteins. Methylene Blue has also been used in the treatment of methemoglobinemia, a condition where the blood is unable to carry oxygen effectively. Additionally, Methylene Blue has been studied for its potential use as an antimalarial drug, as it has been shown to inhibit the growth of the malaria parasite.
属性
IUPAC Name |
3-fluoro-5-(5-heptylpyridin-2-yl)benzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN3.BF4/c1-2-3-4-5-6-7-14-8-9-18(21-13-14)15-10-16(19)12-17(11-15)22-20;2-1(3,4)5/h8-13H,2-7H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZOECHSQMWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC1=CN=C(C=C1)C2=CC(=CC(=C2)F)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(5-heptylpyridin-2-yl)benzenediazonium;tetrafluoroborate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)

![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)


![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)